molecular formula C20H22N4O B4854036 N-(3,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

N-(3,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4854036
M. Wt: 334.4 g/mol
InChI Key: XJKYZBUFEYCOFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives typically involves cyclization reactions and can vary based on the substituents attached to the triazole ring. For example, the synthesis of related compounds involves multiple steps, including the use of NMR, IR, MS spectra, CHN analyses, and x-ray diffraction crystallography for confirmation (Shen et al., 2013). Another method explored the reaction conditions between triazole ester and ethylene diamine, achieving high yields and product characterization via 1H NMR and MS (Kan, 2015).

Molecular Structure Analysis

The molecular structure of triazole derivatives is often elucidated using single crystal X-ray diffraction studies. Such studies reveal the crystal system, space group, and unit cell parameters, providing insights into the molecular conformation and packing stabilized by hydrogen bond interactions (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

1,2,3-Triazole derivatives undergo various chemical reactions, including cycloadditions, which can be influenced by the substituents present on the triazole ring. For example, the fragmentation of 5-lithio-1-phenyl-1,2,3-triazoles followed by [2 + 2] cycloadditions demonstrates the reactivity of these compounds and their potential for further functionalization (Ghose & Gilchrist, 1991).

Mechanism of Action

The mechanism of action is typically studied for bioactive compounds. It involves understanding how the compound interacts with biological targets, such as proteins or DNA .

Safety and Hazards

The safety and hazards associated with an organic compound are usually provided in its Safety Data Sheet (SDS). This includes information on its toxicity, flammability, and environmental impact .

Future Directions

Future research on an organic compound could involve improving its synthesis, studying its reactivity, developing new applications, or investigating its biological activity .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-phenyl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-4-8-18-19(22-23-24(18)17-9-6-5-7-10-17)20(25)21-16-12-11-14(2)15(3)13-16/h5-7,9-13H,4,8H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKYZBUFEYCOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
N-(3,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
N-(3,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
N-(3,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

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